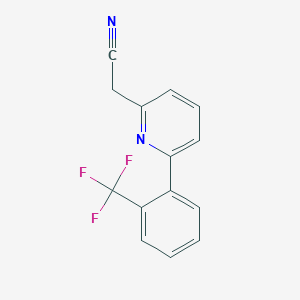

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile

Vue d'ensemble

Description

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C14H9F3N2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in drug discovery and development .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can suppress the production of collagen in vitro, indicating its potential to modulate extracellular matrix composition . Furthermore, its impact on gene expression suggests that it may alter the transcriptional landscape of cells, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis . This inhibition is likely due to the compound’s trifluoromethyl group, which enhances its binding affinity and specificity. Additionally, the compound may influence other enzymes and proteins involved in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of collagen synthesis and alterations in gene expression . These findings highlight the importance of considering both the immediate and long-term effects of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and alterations in normal cellular function . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl-4-hydroxylase, influencing the synthesis and degradation of collagen . Additionally, the compound’s trifluoromethyl group may affect its metabolism and clearance from the body, potentially leading to the formation of active metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the extracellular matrix, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the extracellular matrix, where it inhibits collagen synthesis . It may also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to specific subcellular locations, enhancing its efficacy and specificity .

Activité Biologique

The compound 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile , also known by its CAS number 5005-36-7, is a derivative of pyridine and acetonitrile featuring a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-infective agents. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H10F3N2 |

| Molecular Weight | 252.23 g/mol |

| CAS Number | 5005-36-7 |

| Boiling Point | Not available |

| Solubility | Moderate (0.306 mg/ml) |

| Log P (octanol-water) | 2.74 |

The compound features a pyridine ring substituted with a trifluoromethyl group and an acetonitrile moiety, which influences its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of pyridine, including compounds similar to this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.

Case Study: MDA-MB-231 Cell Line

In a comparative study, a related compound showed an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating potent cytotoxicity. Furthermore, it was observed that treatment led to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the mechanism by which these compounds exert their anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on Chlamydia infections revealed that certain derivatives had superior activity compared to established antibiotics like spectinomycin. The compounds were found to selectively inhibit Chlamydia without significant toxicity to host cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- GI Absorption: High

- Blood-Brain Barrier Permeability: Yes

- CYP Inhibition: None reported for major CYP enzymes

Toxicity studies conducted on healthy mice indicated a good safety profile when administered at high doses (up to 40 mg/kg), with no significant adverse effects observed during the trials .

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets involved in cellular proliferation and survival pathways. For instance:

- Inhibition of Matrix Metalloproteinases (MMPs): Some derivatives have shown inhibitory effects on MMP-2 and MMP-9, which are crucial in cancer metastasis.

- EGFR Pathway Modulation: Certain studies suggest that related compounds can inhibit EGFR phosphorylation, leading to reduced tumor growth and metastasis .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

- Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance biological activity by increasing lipophilicity, thereby improving cell membrane permeability.

- Antimicrobial Properties : Studies have shown that pyridine derivatives can possess antimicrobial activity. The incorporation of the trifluoromethyl group may also contribute to enhanced potency against bacterial strains.

Agrochemical Development

Compounds with similar structures have been explored for use as pesticides and herbicides:

- Herbicidal Activity : The compound may act as a herbicide, targeting specific plant growth pathways. Its efficacy could be evaluated through field trials comparing its performance against existing herbicides.

- Insecticidal Properties : Similar trifluoromethyl-substituted compounds have demonstrated insecticidal properties, suggesting potential applications in pest control.

Material Science

The unique electronic properties of the trifluoromethyl group can be exploited in material science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Nanotechnology : Research into nanostructured materials may benefit from the incorporation of this compound into composite materials, enhancing their mechanical properties.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyridine Derivatives | Investigated various pyridine derivatives for cytotoxicity | Found that compounds with trifluoromethyl substitutions showed enhanced cytotoxic effects on cancer cell lines compared to non-substituted analogs. |

| Development of Trifluoromethyl Herbicides | Evaluated the herbicidal efficacy of new compounds | Demonstrated that the introduction of trifluoromethyl groups significantly improved herbicidal activity against common weed species. |

| Synthesis of Fluorinated Polymers | Explored new monomers for polymer synthesis | Successfully synthesized polymers with improved thermal stability using trifluoromethyl-substituted monomers. |

Propriétés

IUPAC Name |

2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJYPWVLIMBDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.